

6-Bromo-2-chloroquinoline-3-carbaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoline-3-carbaldehyde

CAS No.: 73568-35-1

Cat. No.: B1279829

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Abstract

6-Bromo-2-chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique molecular architecture, featuring a quinoline core with strategically placed bromo, chloro, and carbaldehyde functionalities, renders it a versatile building block for a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of **6-Bromo-2-chloroquinoline-3-carbaldehyde**, with a focus on its applications in drug discovery and materials science. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their endeavors.

Introduction and Historical Context

The history of **6-Bromo-2-chloroquinoline-3-carbaldehyde** is intrinsically linked to the broader development of quinoline chemistry, which dates back to the isolation of quinoline from coal tar in 1834.^[1] The functionalization of the quinoline ring has been a subject of intense

research due to the wide array of biological activities exhibited by its derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3]

A significant breakthrough in the synthesis of functionalized quinolines was the application of the Vilsmeier-Haack reaction.[1][4] This reaction provides an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, leading to the formation of aldehydes. The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) marked a pivotal advancement, enabling access to a wide range of substituted quinoline-3-carbaldehydes.[1] **6-Bromo-2-chloroquinoline-3-carbaldehyde** emerged from this synthetic lineage as a key intermediate for introducing a bromine atom at the 6-position, a common strategy for modulating the physicochemical and biological properties of drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Bromo-2-chloroquinoline-3-carbaldehyde** is presented in the table below.

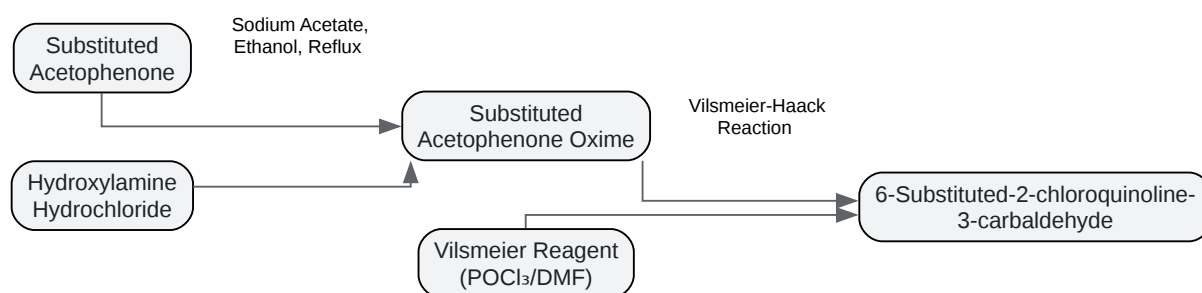
Property	Value	Reference
CAS Number	73568-35-1	[5]
Molecular Formula	C ₁₀ H ₅ BrClNO	[5]
Molecular Weight	270.51 g/mol	[5][6]
Appearance	White to Gray to Brown powder to crystal	[7]
Melting Point	188 °C	[7]
Purity (GC)	min. 98.0 %	[7]
InChI Key	DCZCMZVZWKXJAF-UHFFFAOYSA-N	
SMILES String	Clc1nc2ccc(Br)cc2cc1C=O	[8]

Synthesis

The primary and most efficient method for the synthesis of **6-Bromo-2-chloroquinoline-3-carbaldehyde** is the Vilsmeier-Haack reaction, starting from the appropriately substituted acetanilide.[1][4]

General Reaction Scheme

The overall synthetic workflow for the preparation of 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction is depicted below.



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Caption: General synthesis workflow for 6-substituted-2-chloroquinoline-3-carbaldehydes.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes, adapted from literature procedures.[4][9]

Step 1: Synthesis of 4-Bromoacetophenone Oxime

- To a solution of 4-bromoacetophenone (0.1 mol) in ethanol, add hydroxylamine hydrochloride (0.12 mol).
- Add a solution of sodium acetate (0.12 mol) in a minimal amount of water to the mixture.
- Reflux the reaction mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

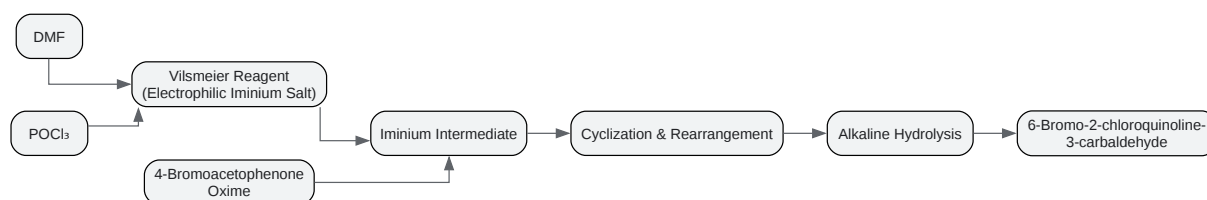
- After completion, cool the mixture to room temperature, which should result in the precipitation of the product.
- Filter the precipitate, wash with cold water, and dry to obtain 4-bromoacetophenone oxime.

Step 2: Synthesis of **6-Bromo-2-chloroquinoline-3-carbaldehyde**

- In a flask cooled to 0°C, add dimethylformamide (DMF) (0.15 mol).
- Slowly add phosphorus oxychloride (POCl₃) (0.35 mol) dropwise while maintaining the temperature below 10°C.
- To this Vilsmeier reagent, add the 4-bromoacetophenone oxime (0.05 mol) portion-wise.
- Heat the reaction mixture at 60°C for 16 hours.
- After the reaction is complete, pour the mixture into 300 ml of ice-cold water and stir for 30 minutes.
- Filter the resulting precipitate, which is the crude **6-Bromo-2-chloroquinoline-3-carbaldehyde**.
- Recrystallize the crude product from ethyl acetate to obtain the purified compound.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the electron-rich aromatic substrate. The reaction with an acetophenone oxime involves a rearrangement and cyclization to form the quinoline ring.



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Caption: Simplified logical flow of the Vilsmeier-Haack reaction for quinoline synthesis.

Chemical Reactivity and Applications

6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile intermediate due to the reactivity of its three functional groups: the chloro group at the 2-position, the aldehyde group at the 3-position, and the bromo group at the 6-position.

Reactions at the Aldehyde Group

The aldehyde group can undergo a variety of reactions, including:

- **Condensation Reactions:** It readily condenses with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and α,β -unsaturated ketones, respectively.[2] These reactions are crucial for the synthesis of various heterocyclic systems fused to the quinoline ring.
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol.
- **Oxidation:** Oxidation of the aldehyde yields the corresponding carboxylic acid.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as:

- Alkoxy groups
- Amino groups
- Thiol groups

Applications in Drug Discovery

The unique structural features of **6-Bromo-2-chloroquinoline-3-carbaldehyde** make it a valuable precursor for the synthesis of a wide range of biologically active compounds. It serves as a key building block for:

- **Antimicrobial Agents:** The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. Derivatives of **6-Bromo-2-chloroquinoline-3-carbaldehyde** are being explored for their efficacy against resistant bacterial strains.[\[10\]](#)
- **Anticancer Agents:** The ability to modify the quinoline core and introduce various side chains allows for the design of novel anticancer agents.[\[10\]](#)
- **Antimalarial Drugs:** Quinoline-based compounds have a long history as antimalarial drugs, and this intermediate provides a platform for the development of new analogues.

Applications in Materials Science

Beyond pharmaceuticals, **6-Bromo-2-chloroquinoline-3-carbaldehyde** is also utilized in materials science:

- **Fluorescent Probes:** The quinoline nucleus can be incorporated into fluorescent dyes and probes for biological imaging and analytical applications.[\[10\]](#)
- **Advanced Materials:** It can be used in the synthesis of polymers and coatings with specific chemical properties for enhanced performance and durability.[\[10\]](#)

Conclusion

6-Bromo-2-chloroquinoline-3-carbaldehyde stands as a testament to the enduring importance of quinoline chemistry in modern science. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its functional groups have established it as a

critical intermediate in the quest for novel pharmaceuticals and advanced materials. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and a comprehensive overview of its properties and applications. The continued exploration of the chemistry of **6-Bromo-2-chloroquinoline-3-carbaldehyde** is poised to yield further innovations in drug discovery and beyond.

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